molecular formula C12H17NO3 B14212522 N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide CAS No. 831171-91-6

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide

Cat. No.: B14212522
CAS No.: 831171-91-6
M. Wt: 223.27 g/mol
InChI Key: PTCREKLAHHCVKK-NSHDSACASA-N
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Description

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide: is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a butanamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide typically involves the reaction of 3-hydroxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution reagents: Alkyl halides, Acyl chlorides

Major Products Formed

Scientific Research Applications

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites , thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide stands out due to its unique combination of hydroxyphenyl and butanamide groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various synthetic and biological applications .

Properties

CAS No.

831171-91-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide

InChI

InChI=1S/C12H17NO3/c1-2-4-12(16)13-8-11(15)9-5-3-6-10(14)7-9/h3,5-7,11,14-15H,2,4,8H2,1H3,(H,13,16)/t11-/m0/s1

InChI Key

PTCREKLAHHCVKK-NSHDSACASA-N

Isomeric SMILES

CCCC(=O)NC[C@@H](C1=CC(=CC=C1)O)O

Canonical SMILES

CCCC(=O)NCC(C1=CC(=CC=C1)O)O

Origin of Product

United States

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